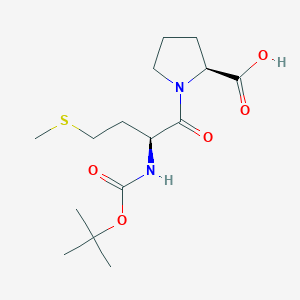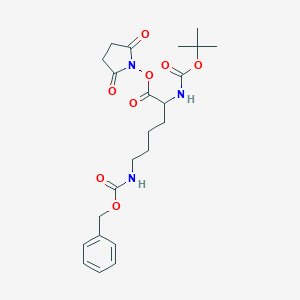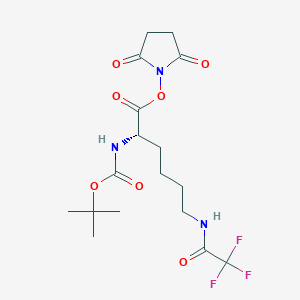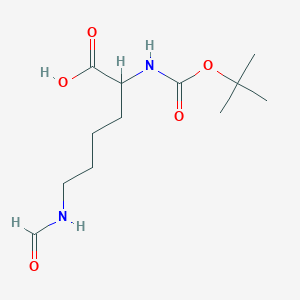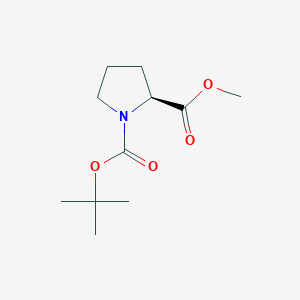
Boc-L-脯氨酸甲酯
描述
Boc-L-Pro-Ome is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group and a methyl group attached to the pyrrolidine ring, along with two carboxylate groups
科学研究应用
Boc-L-Pro-Ome has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Pro-Ome typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-proline or its derivatives.
Protection of Functional Groups: The amino and carboxyl groups of the precursor are protected using tert-butyl and methyl groups, respectively.
Cyclization: The protected precursor undergoes cyclization to form the pyrrolidine ring.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of Boc-L-Pro-Ome may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Boc-L-Pro-Ome can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
作用机制
The mechanism of action of Boc-L-Pro-Ome involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
- (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Uniqueness
Boc-L-Pro-Ome is unique due to its specific tert-butyl and methyl substitutions, which confer distinct steric and electronic properties. These features make it particularly useful in asymmetric synthesis and as a chiral ligand in various chemical reactions.
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGSSCWFMSRHN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361580 | |
| Record name | Boc-L-Pro-Ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59936-29-7 | |
| Record name | Boc-L-Pro-Ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate in organic synthesis?
A: (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate serves as a crucial starting material for synthesizing chiral catalysts, specifically prolinol derivatives []. These catalysts are highly valued in asymmetric synthesis for their ability to induce chirality in reactions, leading to the formation of enantiomerically enriched compounds.
Q2: How does the introduction of a fluorous alkyl group, specifically perfluorohexylethyl, affect the catalytic properties of prolinol methyl ether derived from (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate?
A: Research has shown that incorporating a fluorous perfluorohexylethyl group into the prolinol methyl ether structure significantly enhances diastereoselectivity in asymmetric Michael addition reactions []. This modification was found to be superior to using non-fluorinated prolinol methyl ethers with n-octyl or phenyl groups. For instance, in the Michael addition of nitrostyrene with propanal, the fluorous prolinol methyl ether catalyst achieved a diastereomeric ratio (syn/anti) of 92:8, surpassing the selectivity observed with non-fluorinated counterparts (syn/anti = 87–80:13–20) []. This highlights the impact of fluorine-containing substituents on catalyst performance.
Q3: Can (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate be used to synthesize other chiral compounds besides prolinol derivatives?
A: Yes, this compound is a versatile building block in organic synthesis. For example, it can be used to synthesize 2-alkylated 4-silyloxyproline esters, another class of chiral compounds with potential applications in medicinal chemistry and asymmetric catalysis []. The choice of reaction conditions and reagents significantly influences the diastereoselectivity of these alkylation reactions, allowing for the preferential formation of desired isomers []. This exemplifies the broad utility of (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate in constructing diverse chiral molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


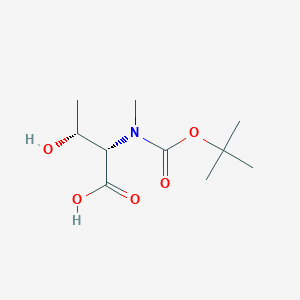
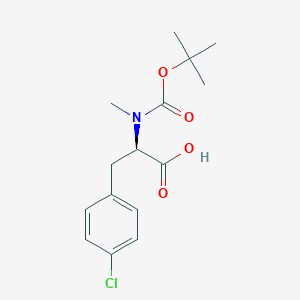
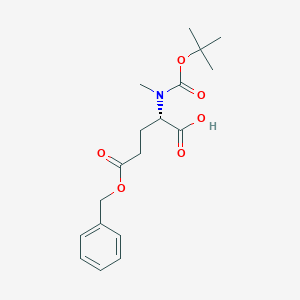

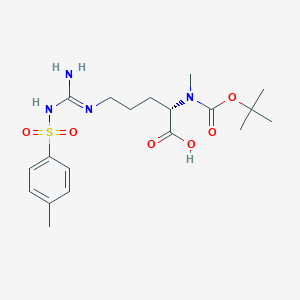
![(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B558155.png)
